3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound is a benzothieno-pyrimidine-dione derivative featuring a 4-chlorophenyl group at position 3 and a 2-methylbenzyl substituent at position 1.
Properties
CAS No. |
899784-15-7 |
|---|---|
Molecular Formula |
C24H21ClN2O2S |
Molecular Weight |
436.95 |
IUPAC Name |
3-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H21ClN2O2S/c1-15-6-2-3-7-16(15)14-26-23-21(19-8-4-5-9-20(19)30-23)22(28)27(24(26)29)18-12-10-17(25)11-13-18/h2-3,6-7,10-13H,4-5,8-9,14H2,1H3 |
InChI Key |
ODAIVQFYZPCLLI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C3=C(C4=C(S3)CCCC4)C(=O)N(C2=O)C5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothieno Ring: The initial step involves the cyclization of a suitable thiophene derivative with a benzyl halide under basic conditions to form the benzothieno ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with the benzothieno intermediate.
Pyrimidine Ring Formation: The final step involves the condensation of the intermediate with a suitable amine and a carbonyl compound to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential pharmacological properties. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. It has shown activity against certain types of cancer cells and may be developed into an anticancer agent.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. This inhibition can disrupt cellular processes, leading to the desired biological effects, such as the inhibition of cancer cell growth.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule but differ in substituents, ring systems, or pharmacological profiles. Key comparisons are summarized in Table 1.
3-Benzyl-1-[(4-Chlorophenyl)methyl]-1,5,6,7-Tetrahydro-2H-Cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione
- Structural Differences: Incorporates a cyclopenta ring instead of a tetrahydrobenzothieno system.
- Properties: Higher molecular weight (422.93 vs.
- Implications: The cyclopenta ring may enhance steric hindrance, affecting receptor binding compared to the target compound’s tetrahydrobenzothieno framework.
3-(4-Chlorobenzyl)-7-Methyl-5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Structural Differences : Lacks the 2-methylbenzyl group and pyrimidine-dione moiety, instead featuring a single ketone at position 3.
- Properties : Lower molecular weight (344.86) and predicted pKa (0.30), suggesting altered ionization and solubility profiles .
- Implications : The absence of the dione group may reduce hydrogen-bonding capacity, impacting target engagement.
2-(4-Bromophenoxy)-3-Isopropyl-5,6,7,8-Tetrahydro-1-Benzothieno[2,3-d]pyrimidin-4(3H)-one
- Structural Differences: Substituted with a bromophenoxy group and isopropyl chain.
- Properties : Crystal structure analysis (R factor = 0.067) reveals stable packing via C–C bonds, which may enhance crystallinity but reduce bioavailability compared to the target compound’s more flexible substituents .
3-Ethyl-2-{[2-(4-Fluorophenyl)-2-Oxoethyl]sulfanyl}-5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Structural Differences : Contains a sulfanyl-linked fluorophenyl-oxoethyl chain.
- Properties : The electron-withdrawing fluorine atom may enhance metabolic stability but reduce logD compared to the target compound’s chlorophenyl group .
Table 1. Comparative Properties of Benzothieno-Pyrimidine Derivatives
*Estimated based on structural analogs.
Pharmacological and Physicochemical Implications
- logP and Solubility : The target compound’s logP (~5.9) aligns with analogs showing moderate-to-high lipophilicity, which may enhance blood-brain barrier penetration but require formulation optimization for solubility .
- Substituent Effects : The 2-methylbenzyl group may confer steric protection against metabolic degradation compared to smaller substituents (e.g., methyl or ethyl groups) .
Biological Activity
3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial and anticancer properties.
- Molecular Formula : C20H19ClN2O2S
- Molecular Weight : 392.89 g/mol
- IUPAC Name : 3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzothieno-pyrimidines exhibit significant antimicrobial properties. The presence of electron-withdrawing groups such as chlorine on the phenyl ring enhances the compound's activity against various bacterial strains.
- Activity Against Bacteria :
- Compounds similar to 3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Active against strains with substitutions like -OH or -Cl.
- Escherichia coli : Enhanced activity noted with compounds bearing -NO2 or -F substituents on the aromatic ring.
- Compounds similar to 3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Active Compounds | Notes |
|---|---|---|
| Staphylococcus aureus | 4c, 4d, 4g | Presence of -OH or -Cl enhances activity |
| Escherichia coli | 4a, 4c | Activity linked to electron-withdrawing groups |
| Bacillus subtilis | Various derivatives | Dependent on substituents on the benzene ring |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it may act as a dual inhibitor of certain pathways involved in cancer proliferation.
- Mechanism of Action :
- The compound is believed to inhibit key enzymes involved in tumor growth and angiogenesis. Specifically:
- It shows potential as an inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).
- The compound is believed to inhibit key enzymes involved in tumor growth and angiogenesis. Specifically:
- In Vitro Studies :
- A study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications at specific positions significantly influence potency.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Significant growth inhibition |
| MCF-7 (Breast Cancer) | 15.8 | Modifications enhance activity |
| HeLa (Cervical Cancer) | 10.0 | Effective against resistant strains |
Case Studies
Several case studies highlight the biological efficacy of related compounds:
-
Study on Antimicrobial Efficacy :
A series of pyrimidine derivatives were synthesized and tested against various pathogens. The results indicated that compounds with halogen substitutions displayed superior antimicrobial activity compared to those without. -
Anticancer Screening :
In a screening of novel benzothieno-pyrimidines for anticancer activity, several compounds demonstrated significant cytotoxicity against human cancer cell lines. The presence of specific functional groups was correlated with enhanced potency.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, starting with cyclization of a thiophene-carboxylate precursor (e.g., methyl 3-aminothiophene-2-carboxylate) with urea to form the pyrimidine core. Subsequent steps include chlorination and nucleophilic substitution to introduce substituents like the 4-chlorophenyl and 2-methylbenzyl groups . Key optimizations involve:
- Catalysts : Lithium iodide promotes oxidative cyclization of intermediates, improving ring-closure efficiency .
- Solvents : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates and purity .
- Temperature : Controlled heating (e.g., reflux in acetonitrile) minimizes side reactions .
- Purification : Recrystallization from ethanol or chromatographic techniques ensures ≥95% purity .
Q. How is the compound’s structural identity confirmed, and what analytical techniques are critical for characterization?
Structural confirmation relies on:
- X-ray crystallography : Resolves the planar thienopyrimidine core and dihedral angles between aromatic substituents .
- Spectroscopy :
- 1H/13C NMR : Identifies methylene bridges (δ 2.12–2.78 ppm) and aromatic protons (δ 6.5–8.0 ppm) .
- IR : Confirms carbonyl (1668–1715 cm⁻¹) and NH stretches (3400 cm⁻¹) .
- Mass spectrometry : Validates molecular weight (e.g., m/z 391 [M⁺] with chlorine isotopic patterns) .
Advanced Research Questions
Q. What strategies are employed to analyze contradictory biological activity data across similar derivatives?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) are resolved through:
- Structure-Activity Relationship (SAR) : Compare substituent effects using analogs (e.g., replacing 4-chlorophenyl with 4-fluorophenyl reduces lipid solubility, altering membrane permeability) .
- Dose-response profiling : EC50 values are tested across multiple cell lines to rule out assay-specific artifacts .
- Metabolic stability assays : Hepatic microsome studies identify rapid degradation pathways that may skew in vivo results .
Q. How can computational modeling predict the compound’s interaction with biological targets like kinases or GPCRs?
- Molecular docking : Software (e.g., AutoDock Vina) models binding to ATP pockets in kinases, prioritizing residues (e.g., hinge-region lysine) for hydrogen bonding with the pyrimidine-dione core .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, with RMSD <2.0 Å indicating robust binding .
- ADMET prediction : Tools like SwissADME estimate bioavailability (e.g., LogP ~3.5 suggests moderate blood-brain barrier penetration) .
Q. What experimental designs are used to evaluate the compound’s pharmacokinetic and toxicity profiles?
- In vitro : Microsomal stability (e.g., rat liver microsomes) and CYP450 inhibition assays identify metabolic liabilities .
- In vivo : Acute toxicity is assessed in rodent models via OECD guidelines (e.g., LD50 determination), with histopathology of liver/kidney tissues post-administration .
- Cardiotoxicity screening : hERG channel inhibition is tested using patch-clamp electrophysiology to rule out arrhythmia risks .
Methodological Challenges & Solutions
Q. How can researchers address low yields in the final alkylation step of the synthesis?
Low yields during alkylation (e.g., benzyl chloride substitution) often stem from steric hindrance. Solutions include:
- Base optimization : Potassium carbonate in DMF improves deprotonation of the pyrimidine NH group, enhancing nucleophilicity .
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h, minimizing decomposition .
- Protecting groups : Temporarily block reactive sites (e.g., tert-butyloxycarbonyl for amines) to direct regioselectivity .
Q. What techniques validate the compound’s purity in complex biological matrices during pharmacokinetic studies?
- LC-MS/MS : Quantifies plasma concentrations with a limit of detection (LOD) <1 ng/mL using MRM transitions (e.g., m/z 391→273 for the parent ion) .
- HPLC-UV : Confirms >98% purity post-extraction from serum using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
